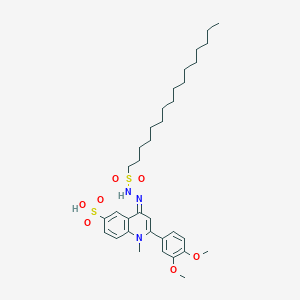
2-(3,4-Dimethoxyphenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxyphenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, and is further functionalized with sulfonic acid, hydrazono, and dimethoxyphenyl groups, enhancing its chemical reactivity and potential utility.
準備方法
The synthesis of 2-(3,4-Dimethoxyphenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the dimethoxyphenyl group: This step involves electrophilic aromatic substitution reactions.
Attachment of the hexadecylsulfonyl hydrazono group: This is usually done through a hydrazone formation reaction, where a hydrazine derivative reacts with a ketone or aldehyde.
Sulfonation: The final step involves sulfonation of the quinoline ring, typically using sulfur trioxide or chlorosulfonic acid.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
化学反応の分析
2-(3,4-Dimethoxyphenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, forming sulfonate esters or amides.
Hydrolysis: The hydrazono group can be hydrolyzed under acidic or basic conditions to yield the corresponding ketone or aldehyde.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alcohols or amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The quinoline core is known for its biological activity, making this compound a candidate for drug development.
Medicine: Its potential biological activity could lead to the development of new pharmaceuticals.
Industry: The compound’s unique functional groups make it useful in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which 2-(3,4-Dimethoxyphenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid exerts its effects is likely related to its ability to interact with biological molecules. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes. The sulfonic acid group can enhance solubility and facilitate interactions with proteins, while the hydrazono group can form covalent bonds with nucleophiles in biological systems.
類似化合物との比較
Similar compounds include other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug.
Quinoline-8-sulfonic acid: Known for its use in chemical synthesis.
2-Methylquinoline: A simpler quinoline derivative with various applications.
What sets 2-(3,4-Dimethoxyphenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
特性
CAS番号 |
155637-08-4 |
|---|---|
分子式 |
C34H51N3O7S2 |
分子量 |
677.9 g/mol |
IUPAC名 |
(4Z)-2-(3,4-dimethoxyphenyl)-4-(hexadecylsulfonylhydrazinylidene)-1-methylquinoline-6-sulfonic acid |
InChI |
InChI=1S/C34H51N3O7S2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-45(38,39)36-35-30-26-32(27-19-22-33(43-3)34(24-27)44-4)37(2)31-21-20-28(25-29(30)31)46(40,41)42/h19-22,24-26,36H,5-18,23H2,1-4H3,(H,40,41,42)/b35-30- |
InChIキー |
OJRFYUBLTOGNAI-GXVXDJONSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)N/N=C\1/C=C(N(C2=C1C=C(C=C2)S(=O)(=O)O)C)C3=CC(=C(C=C3)OC)OC |
正規SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)NN=C1C=C(N(C2=C1C=C(C=C2)S(=O)(=O)O)C)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-5-ethylbenzo[d]oxazole](/img/structure/B12871791.png)
![1-(6-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12871793.png)
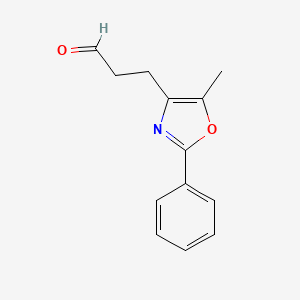

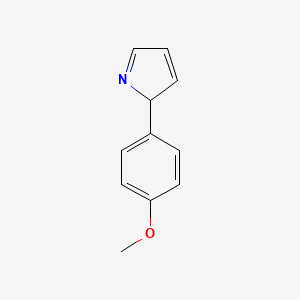
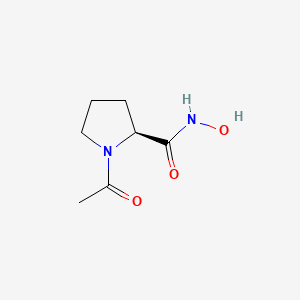
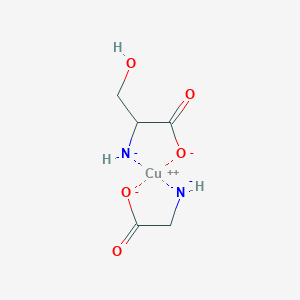
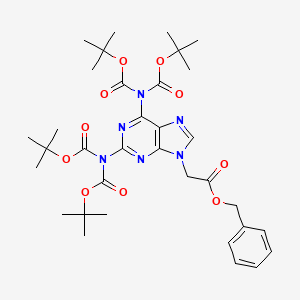
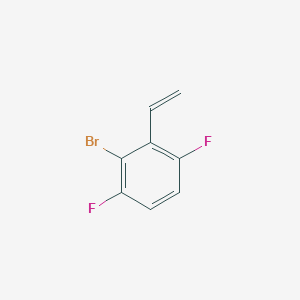

![5-Hydroxy-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12871860.png)
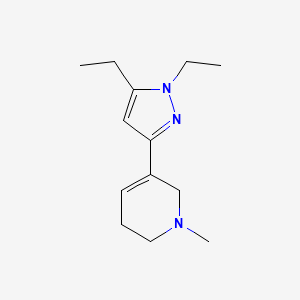
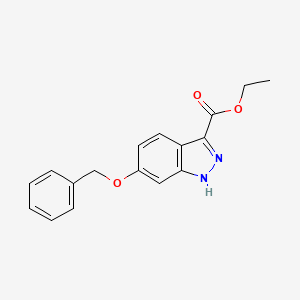
![2,14-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B12871871.png)
